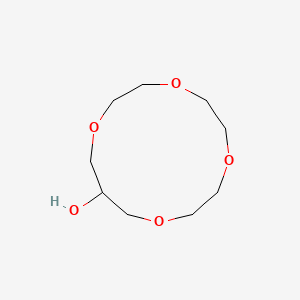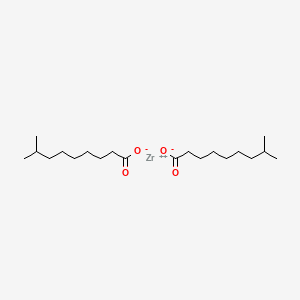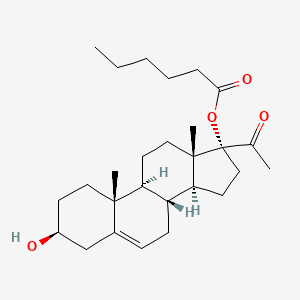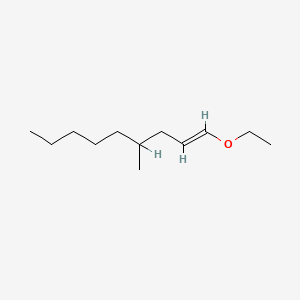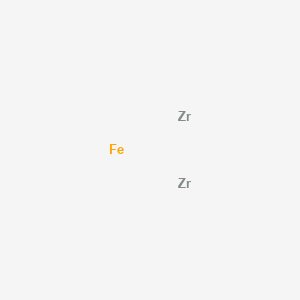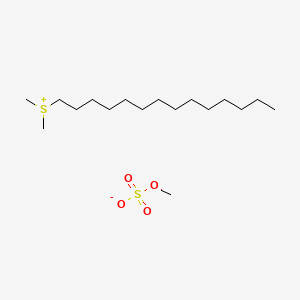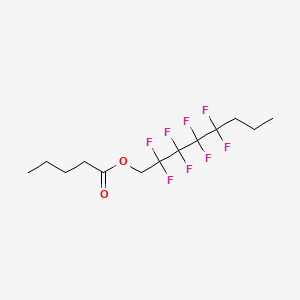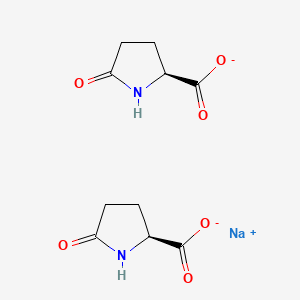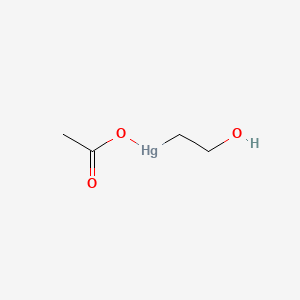
Mercury, (acetato-O)(2-hydroxyethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mercury, (acetato-O)(2-hydroxyethyl)- is a chemical compound that features mercury coordinated with an acetate group and a 2-hydroxyethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Mercury, (acetato-O)(2-hydroxyethyl)- typically involves the reaction of mercury salts with acetic acid and 2-hydroxyethanol. The reaction conditions often require controlled temperatures and pH levels to ensure the proper formation of the compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using mercury acetate and 2-hydroxyethanol under optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product.
Types of Reactions:
Oxidation: Mercury, (acetato-O)(2-hydroxyethyl)- can undergo oxidation reactions, where the mercury center is oxidized to higher oxidation states.
Reduction: The compound can also be reduced, typically using reducing agents like sodium borohydride.
Substitution: Substitution reactions may occur, where the acetate or 2-hydroxyethyl groups are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Sodium borohydride and other hydride donors are frequently used.
Substitution: Various nucleophiles can be employed under appropriate conditions to achieve substitution.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) compounds, while reduction may produce elemental mercury or mercury(I) compounds.
科学的研究の応用
Mercury, (acetato-O)(2-hydroxyethyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its interactions with biological molecules and potential use in biochemical assays.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of various industrial chemicals and materials.
作用機序
The mechanism by which Mercury, (acetato-O)(2-hydroxyethyl)- exerts its effects involves the coordination of the mercury center with target molecules. This coordination can disrupt normal biological processes, leading to various effects. The molecular targets include enzymes and other proteins, and the pathways involved often relate to oxidative stress and cellular signaling.
類似化合物との比較
Mercury(II) acetate: Similar in structure but lacks the 2-hydroxyethyl group.
Mercury(II) chloride: Another mercury compound with different ligands.
Methylmercury: An organic mercury compound with distinct biological effects.
Uniqueness: Mercury, (acetato-O)(2-hydroxyethyl)- is unique due to the presence of both acetate and 2-hydroxyethyl groups, which confer specific chemical properties and reactivity. This makes it distinct from other mercury compounds and useful in specialized applications.
特性
CAS番号 |
4665-55-8 |
|---|---|
分子式 |
C4H8HgO3 |
分子量 |
304.70 g/mol |
IUPAC名 |
acetyloxy(2-hydroxyethyl)mercury |
InChI |
InChI=1S/C2H4O2.C2H5O.Hg/c1-2(3)4;1-2-3;/h1H3,(H,3,4);3H,1-2H2;/q;;+1/p-1 |
InChIキー |
HAUCHNGBIDEBOQ-UHFFFAOYSA-M |
正規SMILES |
CC(=O)O[Hg]CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



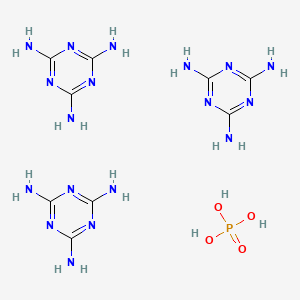
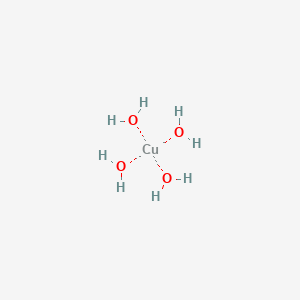
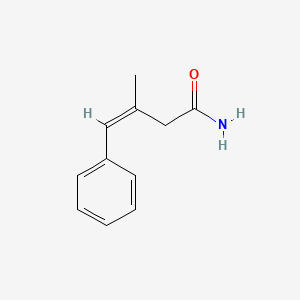
![1-Bis[(methylcarbamothioylamino)carbamoylamino]phosphoryl-3-(methylcarbamothioylamino)urea](/img/structure/B12658149.png)
